2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol
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Overview
Description
2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a chlorophenyl group and a phenyl group attached to the indene structure, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with phenylacetylene in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to form the indene structure. Finally, the ethan-1-ol group is introduced through a reduction reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Properties
CAS No. |
683811-72-5 |
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Molecular Formula |
C23H19ClO |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-phenyl-1H-inden-2-yl]ethanol |
InChI |
InChI=1S/C23H19ClO/c24-18-12-10-17(11-13-18)23-20-9-5-4-8-19(20)22(21(23)14-15-25)16-6-2-1-3-7-16/h1-13,23,25H,14-15H2 |
InChI Key |
VDOZQVDOEQKJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl)CCO |
Origin of Product |
United States |
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